2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3S2/c1-32-19-8-14-5-6-30(12-15(14)9-20(19)33-2)22(31)13-35-23-16(11-28)17(24(25,26)27)10-18(29-23)21-4-3-7-34-21/h3-4,7-10H,5-6,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRKKVSXUYILQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as HM30181A, is P-glycoprotein (P-gp) . P-gp is one of the most important active efflux transporters for drug disposition in humans.
Mode of Action
HM30181A acts as a P-glycoprotein inhibitor . The presence of P-gp in the luminal side of gut enterocytes and the luminal side of the brain capillaries inhibits the influx of P-gp substrates such as chemotherapeutic agents in the gut or brain parenchyma. Thus, HM30181A, by inhibiting P-gp activity, improves the absorption of P-gp substrate in the gastrointestinal tract and passage into the brain.
Biochemical Pathways
The inhibition of P-gp by HM30181A affects the drug disposition pathway . By inhibiting P-gp, HM30181A allows for increased absorption of P-gp substrates, such as chemotherapeutic agents, in the gut and their passage into the brain. This can potentially enhance the efficacy of chemotherapeutic agents, particularly in the treatment of brain tumors.
Pharmacokinetics
The pharmacokinetic properties of HM30181A have been studied using LC–MS–MS determination. The method was linear over concentration ranges of 0.5–50, 0.1–10, and 0.1–10 ng mL−1 for HM30181A, M1, and M2, respectively, in human plasma. The values of coefficient variation for the assay precision were <12.5, <9.10, and <9.96% for HM30181A, M1, and M2, respectively, in human plasma. The values of accuracy were 93.0–108, 94.7–104%, and 95.7–105% for HM30181A, M1, and M2, respectively, in human plasma.
Result of Action
The inhibition of P-gp by HM30181A potentiates the cytotoxicity of a typical P-gp substrate paclitaxel in human and murine multidrug resistance lines. This suggests that HM30181A could potentially enhance the efficacy of chemotherapeutic agents, particularly in the treatment of brain tumors.
Action Environment
Biological Activity
The compound 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 463.48 g/mol. Its structural components include:
- Isoquinoline moiety : Known for various biological activities.
- Trifluoromethyl group : Often enhances the lipophilicity and metabolic stability.
- Thiol and carbonitrile groups : Implicated in diverse chemical reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing thiophene and isoquinoline scaffolds have shown promise in inhibiting cell proliferation in various cancer cell lines.
These results suggest that the compound may exert cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanism of action for this compound involves modulation of intracellular signaling pathways. Specifically, it is hypothesized to influence calcium ion dynamics within cells, which is crucial for muscle contraction and neurotransmitter release.
In studies involving related isoquinoline derivatives, it was found that these compounds can modulate muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT), leading to altered calcium currents and subsequent physiological responses . The following table summarizes key findings:
| Receptor Type | Effect | Concentration |
|---|---|---|
| mAChR (M3 subtype) | Significant inhibition | 50 µM |
| 5-HT Receptors | Reduced activity | Not specified |
Case Studies
- Study on Muscle Contraction : A study demonstrated that the compound significantly affected smooth muscle contractions by increasing cytosolic calcium levels through L-type calcium channel activation. The application of selective antagonists confirmed the involvement of mAChRs in mediating these effects .
- Antitumor Efficacy : Another investigation into structurally similar compounds revealed that they induced apoptosis in cancer cells via mitochondrial pathways, highlighting the potential for developing this compound as an anticancer agent .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The isoquinoline derivatives are known for their ability to interfere with cellular signaling pathways involved in tumor growth and metastasis. Studies have indicated that modifications to the isoquinoline core can enhance cytotoxic effects against various cancer cell lines.
-
Neuroprotective Effects :
- Isoquinoline derivatives are being researched for their neuroprotective properties, particularly in neurodegenerative diseases such as Huntington's disease. The compound's structural similarity to tetrabenazine suggests potential use in treating movement disorders by modulating neurotransmitter levels.
-
Antimicrobial Properties :
- Some studies have reported that thiophene-containing compounds exhibit antimicrobial activity. The presence of the thiophene ring in this compound may contribute to its efficacy against bacterial and fungal pathogens.
Synthesis and Formulation
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : To form the isoquinoline framework.
- Functional Group Modifications : Such as the introduction of sulfanyl and trifluoromethyl groups.
A notable method for synthesizing related isoquinoline derivatives involves a one-pot reaction that simplifies the process while achieving high yields and purity levels, which is crucial for pharmaceutical applications .
Case Studies
- Study on Anticancer Activity :
- Neuroprotective Research :
- Antimicrobial Studies :
Comparison with Similar Compounds
Preparation Methods
One-Pot Cyclization Using 3,4-Dimethoxy Phenethylamine
The process begins with 3,4-dimethoxy phenethylamine, which undergoes formylation using ethyl formate as the preferred reagent. The intermediate is subsequently treated with oxalyl chloride under controlled conditions (10–20°C, 2-hour addition time) to form an acyl chloride derivative. Phosphotungstic acid catalyzes the cyclization step, yielding the dihydroisoquinoline framework. Post-reaction, methanol is added to quench residual oxalyl chloride, and the product is isolated via cooling crystallization (5–10°C) with a purity exceeding 99.0% and yields over 75%.
Key Reaction Parameters:
-
Formylation reagent: Ethyl formate
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Cyclization catalyst: Phosphotungstic acid
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Temperature profile: 10–20°C (oxalyl chloride addition), ambient (cyclization)
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Solvent: Methanol for quenching and crystallization
Preparation of the 4-(Trifluoromethyl)Pyridine Derivative
The pyridine segment, 6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile, requires a regioselective approach to install the trifluoromethyl group at the 4-position and the thiophene moiety at the 6-position.
Trifluoromethylation Strategies
The J-Stage synthesis review highlights two primary methods for introducing trifluoromethyl groups into pyridines:
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Chlorine/Fluorine Exchange: Starting from trichloromethylpyridine intermediates, vapor-phase fluorination using catalysts like iron fluoride at >300°C yields 4-(trifluoromethyl)pyridine derivatives.
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Cyclocondensation: Trifluoromethyl-containing building blocks, such as ethyl 2,2,2-trifluoroacetate, are condensed with appropriate amines or nitriles to construct the pyridine ring.
For the target compound, cyclocondensation is preferred due to better control over substituent placement. Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with ammonium acetate and malononitrile under acidic conditions to form the pyridine core, followed by nitration and cyanation at the 3-position.
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Solvent | Toluene/H₂O (3:1) |
| Temperature | 90°C |
| Reaction Time | 12 hours |
| Yield | 82–85% |
Coupling of Isoquinoline and Pyridine Fragments
The final step involves connecting the 6,7-dimethoxy-3,4-dihydroisoquinoline core to the pyridine derivative via a sulfanyl linker.
Thiol-Ene Reaction Strategy
A two-step sequence is employed:
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Oxidation of the Isoquinoline Amine: The secondary amine in the dihydroisoquinoline is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) to form 2-(2-oxoethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
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Nucleophilic Substitution: The ketone intermediate reacts with 6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile-2-thiol in the presence of a base (e.g., DBU) in DMF at 60°C. The thiol group displaces a leaving group (e.g., chloride) on the pyridine, forming the sulfanyl bridge.
Reaction Conditions:
-
Base: 1,8-Diazabicycloundec-7-ene (DBU, 1.2 equiv)
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Solvent: Dimethylformamide (DMF)
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Temperature: 60°C
-
Yield: 70–75%
Analytical Characterization and Quality Control
Critical quality attributes of the final compound are verified using:
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HPLC: Purity >98.5% (C18 column, acetonitrile/water gradient)
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Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₂₇H₂₃F₃N₃O₃S₂: 574.1124; observed: 574.1128
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyridine-H), 7.45–7.30 (m, 3H, thiophene-H), 6.75 (s, 2H, isoquinoline-H), 4.10 (s, 2H, SCH₂), 3.90 (s, 6H, OCH₃)
Industrial Scalability and Cost Considerations
The one-pot isoquinoline synthesis reduces material and labor costs by 30–40% compared to traditional multi-step processes. For the pyridine segment, cyclocondensation offers a 15% yield improvement over chlorine/fluorine exchange methods, albeit with higher catalyst costs .
Q & A
Basic Research Question
- pH sensitivity : The compound is stable in neutral buffers but undergoes hydrolysis in strongly acidic/basic conditions (e.g., nitrile → amide conversion at pH < 3) .
- Thermal stability : Decomposition occurs above 150°C, necessitating low-temperature storage (-20°C) for long-term stability .
- Light exposure : UV-Vis studies indicate photodegradation of the thiophene moiety; experiments should use amber glassware .
How can contradictions in reported biological activity data be resolved?
Advanced Research Question
Conflicting results (e.g., variable IC₅₀ values in kinase assays) may arise from:
- Assay conditions : Differences in buffer composition (e.g., DMSO concentration >1% alters protein binding) .
- Cellular models : Variability in membrane permeability across cell lines (e.g., HEK293 vs. HepG2) .
Resolution strategies : - Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Standardize protocols (e.g., fixed DMSO concentration, controlled cell passage numbers) .
What computational methods predict the compound’s interactions with biological targets?
Advanced Research Question
- Molecular docking : Software like AutoDock Vina models binding poses with ATP-binding pockets (e.g., kinase targets). Focus on π-π stacking between thiophene and hydrophobic residues .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD >3 Å indicates poor binding .
- QSAR models : Use substituent descriptors (e.g., Hammett σ for trifluoromethyl groups) to correlate structure with activity .
How can structure-activity relationship (SAR) studies optimize substituent effects?
Advanced Research Question
Experimental design : Use a combinatorial library approach with varying substituents, followed by high-throughput screening .
What strategies mitigate synthetic challenges in scaling up this compound?
Advanced Research Question
- Catalyst optimization : Replace Pd(PPh₃)₄ with cheaper ligands (e.g., XPhos) for Suzuki-Miyaura couplings .
- Flow chemistry : Continuous flow systems improve yield in sulfanyl-acetyl coupling steps (residence time: 30 min, 70°C) .
- Byproduct management : Implement inline IR spectroscopy to monitor reaction progress and reduce impurities .
How does the compound’s stereochemistry influence its biological activity?
Advanced Research Question
- Chiral centers : The 3,4-dihydro-1H-isoquinoline moiety may adopt multiple conformations. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
- Activity comparison : Test isolated enantiomers in vitro; ≥10-fold differences in IC₅₀ indicate stereospecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
